![molecular formula C11H16BFN2O3 B1408096 (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-18-7](/img/structure/B1408096.png)
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid
Overview
Description
“(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group that contains a dimethylaminoethyl moiety .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. The reaction involves the transmetalation of a boron atom from the boronic acid to a palladium complex .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 236.08 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Electrochemical Biosensors
The boronic acid moiety, as seen in compounds like (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid, is key in constructing electrochemical biosensors. These biosensors leverage the binding properties of boronic acids to detect various substances, including sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. Specifically, boronic acid-based sensors are noted for their non-enzymatic approach to glucose sensing, making them vital in diabetes management and monitoring blood glucose levels over time (Wang et al., 2014).
Drug Discovery and Development
Boronic acids, including derivatives of this compound, have been increasingly incorporated into drug discovery endeavors. These compounds are recognized for their potential to enhance drug potency and improve pharmacokinetic profiles. The unique properties of boronic acids have led to their inclusion in various medicinal compounds and the development of boronic acid-based drugs (Plescia & Moitessier, 2020).
Medical Diagnostics and Treatment
Fluorophores based on boronic acids, such as this compound, are increasingly used in medical diagnostics and treatment. These compounds are utilized for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers, especially in cancer treatment. The integration of boronic acid-based fluorophores into drug carriers allows for real-time imaging of drug delivery processes, enhancing therapeutic effectiveness and providing vital diagnostic information (Marfin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, such as “(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid”, are often used as reagents in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the pharmaceutical industry, where it is used to construct complex organic molecules .
Result of Action
The result of the action of “this compound” in a Suzuki-Miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of boronic acids like “this compound” can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction is also often performed in an inert atmosphere to prevent oxidation .
properties
IUPAC Name |
[3-[2-(dimethylamino)ethylcarbamoyl]-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O3/c1-15(2)4-3-14-11(16)8-5-9(12(17)18)7-10(13)6-8/h5-7,17-18H,3-4H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFHMPSXMAELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCCN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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